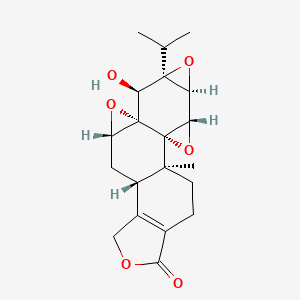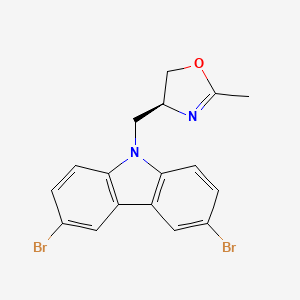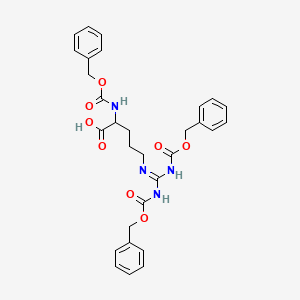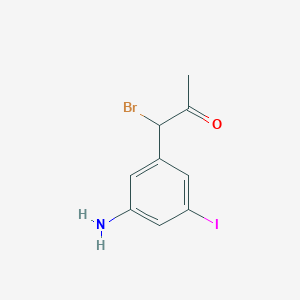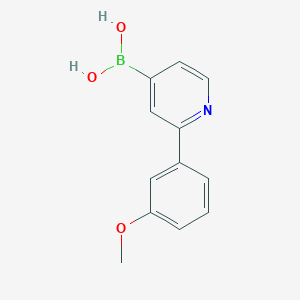
(2-(3-Methoxyphenyl)pyridin-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(3-Methoxyphenyl)pyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C12H12BNO3. This compound is notable for its role in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds . The presence of both a pyridine and a methoxyphenyl group in its structure makes it a versatile reagent in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-(3-Methoxyphenyl)pyridin-4-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-(3-methoxyphenyl)pyridine using bis(pinacolato)diboron in the presence of a base such as potassium acetate . The reaction is usually carried out in an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and consistency of the product .
Analyse Chemischer Reaktionen
Types of Reactions: (2-(3-Methoxyphenyl)pyridin-4-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . It can also participate in oxidation and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol-water mixtures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions include biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
(2-(3-Methoxyphenyl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which (2-(3-Methoxyphenyl)pyridin-4-yl)boronic acid exerts its effects is primarily through its participation in Suzuki-Miyaura coupling reactions. The process involves the formation of a palladium complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the desired biaryl product . This mechanism is facilitated by the electronic properties of the pyridine and methoxyphenyl groups, which stabilize the intermediate complexes .
Vergleich Mit ähnlichen Verbindungen
- (2-Methylpyridin-4-yl)boronic acid
- 4-Pyridinylboronic acid
- 4-Methoxyphenylboronic acid
Comparison: Compared to these similar compounds, (2-(3-Methoxyphenyl)pyridin-4-yl)boronic acid offers unique advantages due to the presence of both the pyridine and methoxyphenyl groups. These functional groups enhance its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis .
Eigenschaften
Molekularformel |
C12H12BNO3 |
|---|---|
Molekulargewicht |
229.04 g/mol |
IUPAC-Name |
[2-(3-methoxyphenyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C12H12BNO3/c1-17-11-4-2-3-9(7-11)12-8-10(13(15)16)5-6-14-12/h2-8,15-16H,1H3 |
InChI-Schlüssel |
NRNHQUCHWTUBPZ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=NC=C1)C2=CC(=CC=C2)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Benzoic acid, 4,4'-[(6-ethoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]bis-](/img/structure/B14070720.png)
